
6-amino-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-(3-(trifluoromethyl)phenyl)pyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-amino-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-(3-(trifluoromethyl)phenyl)pyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C22H19F3N4O2S and its molecular weight is 460.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Methods and Characterization :
- A study by Zaki et al. (2017) developed a synthetic method for producing tetrahydro[1,3]oxazinothieno[2,3-c]isoquinolinone compounds, which can be used as precursors for synthesizing heterocyclic rings containing tetrahydropyrimidothienoisoquinoline moiety. These compounds, including derivatives of pyrimidin-4(1H)-one, were characterized using various spectral analyses, indicating potential for future pharmacological investigations (Zaki, Radwan, & El-Dean, 2017).
Bioactivation and Metabolite Formation :
- Subramanian et al. (2011) investigated the bioactivation of kinase inhibitors containing a terminal phenyl acetylene moiety, similar in structure to the compound . Their study revealed unique metabolic pathways leading to various oxidative products, highlighting the complex interactions these compounds may have in biological systems (Subramanian et al., 2011).
Antimicrobial and Antitubercular Activities :
- Chandrashekaraiah et al. (2014) synthesized new pyrimidine-azitidinone analogues and evaluated their antimicrobial and antitubercular activities. This indicates the potential application of pyrimidine derivatives in developing treatments for bacterial and fungal infections, as well as tuberculosis (Chandrashekaraiah et al., 2014).
Cytotoxicity and Molecular Docking Studies :
- A study by Toan et al. (2020) on quinoline-pyrimidine hybrid compounds, including derivatives of 4(1H)-pyrimidinone, involved synthesis, cytotoxicity analysis, and molecular docking. These compounds showed potential cytotoxic effects on human cancer cell lines, suggesting their use in cancer research (Toan, Thanh, Truong, & Van, 2020).
Anti-Inflammatory Activity :
- Bruno et al. (1999) synthesized N-substituted amino acids with complex pyrimidine structures, exhibiting significant anti-inflammatory activity. This study highlights the potential of pyrimidine derivatives in developing new anti-inflammatory agents (Bruno, Schenone, Ranise, Bondavalli, Filippelli, Falcone, Motola, & Mazzeo, 1999).
Charge Transfer Materials :
- Irfan (2014) conducted quantum chemical investigations on 4,6-di(thiophen-2-yl)pyrimidine derivatives, aiming to improve intra-molecular charge transfer and electronic properties. Such studies are crucial for developing efficient charge transfer materials in various applications (Irfan, 2014).
Antibacterial and Antifungal Agents :
- Desai et al. (2021) synthesized 6-amino-1-(((2-chloroquinolin-3-yl)methylene)amino)-2-oxo-4-(aryl)-1,2-dihydropyridine-3,5-dicarbonitriles, demonstrating significant antibacterial and antifungal activities. This suggests the role of pyrimidine derivatives in combating microbial infections (Desai, Harsorab, & Mehtaa, 2021).
Eigenschaften
IUPAC Name |
6-amino-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-[3-(trifluoromethyl)phenyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N4O2S/c23-22(24,25)15-7-3-8-16(11-15)29-18(26)12-19(30)27-21(29)32-13-20(31)28-10-4-6-14-5-1-2-9-17(14)28/h1-3,5,7-9,11-12H,4,6,10,13,26H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRXFBMPXJJMST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC(=O)C=C(N3C4=CC=CC(=C4)C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
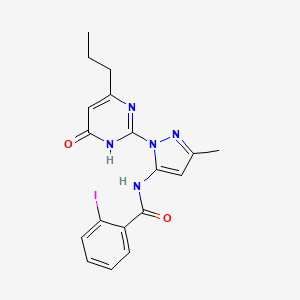
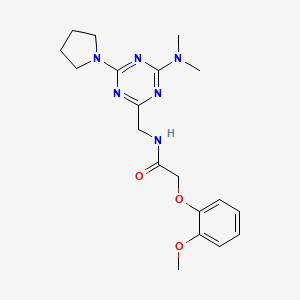
![4-[6-Methyl-2-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2385541.png)
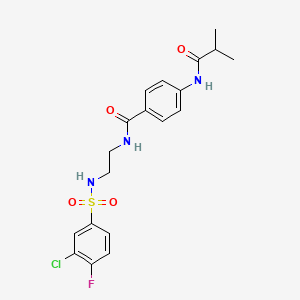
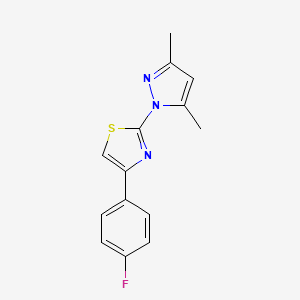
![N-[2-(2,5-dimethyl-1,3-oxazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2385548.png)
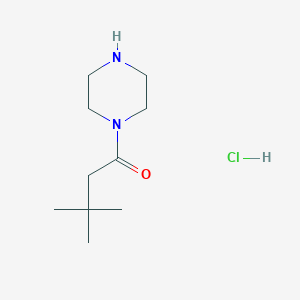


![N-(4-methylbenzyl)-4-[3-(propionylamino)pyridin-2-yl]benzamide](/img/structure/B2385553.png)

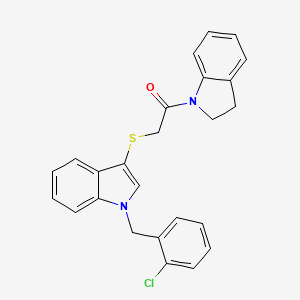
![9-Oxa-1-azaspiro[5.5]undecane hydrochloride](/img/structure/B2385559.png)

